molecular formula C8H17NO B1617193 2-Octanone oxime CAS No. 7207-49-0

2-Octanone oxime

Cat. No.: B1617193
CAS No.: 7207-49-0
M. Wt: 143.23 g/mol
InChI Key: GZRPVYSKBVDCBV-CMDGGOBGSA-N
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Description

2-Octanone oxime: is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with a hydroxylamine group attached. Its chemical formula is C8H17NO, and it is derived from 2-octanone. Oximes are generally known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanone oxime can be synthesized through the condensation of 2-octanone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

  • Dissolve 2-octanone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to a slightly basic condition using a base like sodium carbonate.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. One such method includes grinding 2-octanone with hydroxylamine hydrochloride in the presence of a catalyst like bismuth oxide (Bi2O3) at room temperature. This method is efficient, environmentally friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Octanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-Octanone and hydroxylamine.

    Reduction: Primary and secondary amines.

    Beckmann Rearrangement: Amides

Mechanism of Action

The mechanism of action of 2-octanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards various nucleophiles and electrophiles. In the context of acetylcholinesterase reactivation, oximes displace the phosphoryl moiety from the enzyme, thereby restoring its activity. This reactivation process is crucial in counteracting the effects of organophosphorus compounds .

Comparison with Similar Compounds

Uniqueness of 2-Octanone Oxime: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions.

Properties

CAS No.

7207-49-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-octan-2-ylidenehydroxylamine

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3/b9-8+

InChI Key

GZRPVYSKBVDCBV-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C(=N/O)/C

SMILES

CCCCCCC(=NO)C

Canonical SMILES

CCCCCCC(=NO)C

Pictograms

Acute Toxic

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml round-bottom flask, a mixture of 2-octanone, hydroxylamine hydrochloride in pyridine was stirred, at room temperature under nitrogen blanket, for five days. The reaction mixture was then concentrated under vacuum to remove most of pyridine. The oil was then dissolved in dichloromethane. The product precipitated on standing. The product was obtained as a white solid in 87% yield.
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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